molecular formula C15H9Cl2F2NO B12538172 N-(2,5-Dichlorophenyl)-3-(3,4-difluorophenyl)prop-2-enamide CAS No. 821004-81-3

N-(2,5-Dichlorophenyl)-3-(3,4-difluorophenyl)prop-2-enamide

Cat. No.: B12538172
CAS No.: 821004-81-3
M. Wt: 328.1 g/mol
InChI Key: CMZRYEWQDDKMHQ-UHFFFAOYSA-N
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Description

N-(2,5-Dichlorophenyl)-3-(3,4-difluorophenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of dichlorophenyl and difluorophenyl groups attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dichlorophenyl)-3-(3,4-difluorophenyl)prop-2-enamide typically involves the reaction of 2,5-dichloroaniline with 3,4-difluorocinnamic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or acetonitrile.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dichlorophenyl)-3-(3,4-difluorophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the phenyl rings can be substituted using nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,5-Dichlorophenyl)-3-(3,4-difluorophenyl)prop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-Dichlorophenyl)-3-phenylprop-2-enamide
  • N-(3,4-Difluorophenyl)-3-phenylprop-2-enamide
  • N-(2,5-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-enamide

Uniqueness

N-(2,5-Dichlorophenyl)-3-(3,4-difluorophenyl)prop-2-enamide is unique due to the presence of both dichloro and difluoro substituents, which can influence its chemical reactivity and biological activity. These substituents may enhance its stability, selectivity, and potency compared to similar compounds.

Properties

CAS No.

821004-81-3

Molecular Formula

C15H9Cl2F2NO

Molecular Weight

328.1 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-3-(3,4-difluorophenyl)prop-2-enamide

InChI

InChI=1S/C15H9Cl2F2NO/c16-10-3-4-11(17)14(8-10)20-15(21)6-2-9-1-5-12(18)13(19)7-9/h1-8H,(H,20,21)

InChI Key

CMZRYEWQDDKMHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)NC2=C(C=CC(=C2)Cl)Cl)F)F

Origin of Product

United States

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